![molecular formula C12H13N3O2 B2509098 7-(Morpholin-4-yl)quinazolin-4(3H)-one CAS No. 1265848-98-3](/img/structure/B2509098.png)
7-(Morpholin-4-yl)quinazolin-4(3H)-one
Übersicht
Beschreibung
“7-(Morpholin-4-yl)quinazolin-4(3H)-one” is a compound that belongs to the quinazoline class . Quinazolines are known for their wide range of biological activities, including antitumor properties .
Synthesis Analysis
The synthesis of similar quinazoline derivatives has been reported in the literature . A four-step synthesis process was used to create a number of novel 4-aminoquinazoline derivatives . The process began with the chlorination of a commercially available compound, followed by a nucleophilic substitution reaction .
Molecular Structure Analysis
The molecular structure of “7-(Morpholin-4-yl)quinazolin-4(3H)-one” includes a total of 40 bonds, including 22 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), 1 ether (aliphatic), 1 ether (aromatic), and 1 Pyrimidine .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “4-Chloro-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazoline”, include a molecular weight of 337.80, very slight solubility (0.41 g/L at 25 ºC), a density of 1.262±0.06 g/cm3 (at 20 ºC 760 Torr), and a melting point of 180-181 ºC .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
- Targeted Kinase Inhibition : 7-(Morpholin-4-yl)quinazolin-4(3H)-one has been investigated as a kinase inhibitor. Its structural features make it a potential candidate for blocking specific kinases involved in disease pathways. For instance, it may inhibit kinases associated with cancer, inflammation, or neurodegenerative disorders .
Agrochemical Research
Eigenschaften
IUPAC Name |
7-morpholin-4-yl-3H-quinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12-10-2-1-9(7-11(10)13-8-14-12)15-3-5-17-6-4-15/h1-2,7-8H,3-6H2,(H,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTYLMFLZWTFJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)C(=O)NC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Morpholin-4-yl)quinazolin-4(3H)-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.